6-Iodo-1,1,1,2,2-pentafluorohexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-6-iodohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F5I/c7-5(8,6(9,10)11)3-1-2-4-12/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOVMEORCBKCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475886 | |
| Record name | 1,1,1,2,2-pentafluoro-6-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344452-10-4 | |
| Record name | 1,1,1,2,2-pentafluoro-6-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Iodo-1,1,1,2,2-pentafluorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Iodo 1,1,1,2,2 Pentafluorohexane and Analogous Perfluoroalkyl Iodides
Established Synthetic Pathways for Perfluoroalkyl Iodides
Fluoroolefin Telomerization Processes
Telomerization is a well-established industrial method for the synthesis of perfluoroalkyl iodides. This process involves the reaction of a telogen, which is a molecule that provides the end groups of the polymer chain, with a taxogen, a polymerizable monomer. In the context of perfluoroalkyl iodide synthesis, a short-chain perfluoroalkyl iodide often serves as the telogen, and a fluoroolefin, most commonly tetrafluoroethylene (TFE), acts as the taxogen.
The reaction proceeds via a free-radical chain mechanism, typically initiated by thermal or photochemical means, or through the use of a chemical initiator. The telogen cleaves to form a perfluoroalkyl radical, which then adds to one or more molecules of the fluoroolefin. The growing chain is then terminated by the transfer of an iodine atom from another molecule of the telogen. This process results in a mixture of perfluoroalkyl iodides with varying chain lengths.
For instance, the telomerization of tetrafluoroethylene with a suitable iodo-perfluoroalkane can be represented by the following general scheme:
RFI + nCF2=CF2 → RF(CF2CF2)nI
The distribution of the resulting telomers can be controlled by adjusting the reaction conditions, such as the ratio of telogen to taxogen, temperature, and pressure. While this method is highly effective for producing linear perfluoroalkyl iodides, it typically yields a distribution of products, requiring subsequent purification to isolate a specific homolog.
A continuous process for the preparation of perfluoroalkyl iodides containing from 4 to 12 carbon atoms has been developed, involving the thermal telomerization of tetrafluoroethylene by pentafluoroethyl iodide or heptafluoroisopropyl iodide in a tubular reactor. google.com To reduce the proportion of undesirable heavy telomers, a stepped feed of tetrafluoroethylene can be employed. google.com
| Telogen | Taxogen | Initiator/Conditions | Product(s) | Reference(s) |
| C2F5I | CF2=CF2 | Thermal | C2F5(CF2CF2)nI | google.com |
| (CF3)2CFI | CF2=CF2 | Thermal | (CF3)2CF(CF2CF2)nI | google.com |
Halogen Exchange Reactions for Alkyl Iodide Synthesis
Halogen exchange, particularly the Finkelstein reaction, is a versatile method for the synthesis of alkyl iodides. manac-inc.co.jpmanac-inc.co.jp This reaction involves the treatment of an alkyl chloride or bromide with an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone. The equilibrium is driven towards the formation of the alkyl iodide due to the low solubility of the resulting sodium chloride or bromide in acetone, which precipitates out of the reaction mixture.
While this method is widely used for non-fluorinated alkyl halides, its application to the synthesis of perfluoroalkyl iodides from their corresponding bromides or chlorides can be more challenging due to the lower reactivity of the carbon-halogen bond in highly fluorinated systems. However, under specific conditions, this transformation can be achieved. For instance, heating a perfluoroalkyl bromide or chloride with a source of iodide, such as potassium iodide, in a high-boiling polar aprotic solvent can facilitate the exchange. google.comgoogle.com
The synthesis of iodoarenes from bromoarenes and chloroarenes is also possible through halogen exchange, with reaction conditions varying depending on the substituents on the aromatic ring. manac-inc.co.jp For the synthesis of a compound like 6-Iodo-1,1,1,2,2-pentafluorohexane, a precursor such as 6-bromo- or 6-chloro-1,1,1,2,2-pentafluorohexane would be required.
| Starting Material | Reagent | Solvent | Product | Reference(s) |
| R-Cl | NaI | Acetone | R-I | manac-inc.co.jp |
| R-Br | NaI | Acetone | R-I | manac-inc.co.jp |
| Ar-Br | CuI/ligand | High-boiling solvent | Ar-I | manac-inc.co.jp |
Emerging and Advanced Synthetic Strategies for this compound
Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of perfluoroalkyl iodides. These emerging strategies offer advantages over traditional methods, such as milder reaction conditions and improved atom economy.
Photoinitiated Synthetic Approaches
Photoinitiated reactions provide a powerful tool for the formation of carbon-carbon and carbon-halogen bonds under mild conditions. In the context of perfluoroalkyl iodide synthesis, photoinitiation can be used to generate perfluoroalkyl radicals from perfluoroalkyl iodides, which can then add to unsaturated systems like alkenes and alkynes. researchgate.net
For example, the addition of a perfluoroalkyl iodide to an alkene can be initiated by visible light, often in the presence of a photocatalyst. This process, known as atom transfer radical addition (ATRA), allows for the direct formation of more complex perfluoroalkylated iodides. The synthesis of this compound could potentially be achieved through the photoinitiated radical addition of a pentafluoroethyl radical to 4-iodo-1-butene, or the addition of pentafluoroethyl iodide to 1,3-butadiene followed by further functionalization.
Recent studies have shown that perfluoroalkyl iodides can be activated by anions, such as those from sodium butoxide or potassium hydroxide, to promote homolysis of the C-I bond under mild conditions, enabling perfluoroalkylation reactions without the need for expensive photo- or transition metal catalysts. nih.gov
| Perfluoroalkyl Iodide | Alkene/Alkyne | Conditions | Product | Reference(s) |
| RF-I | R-CH=CH2 | Visible light, photocatalyst | RF-CH(I)-CH2-R | researchgate.netconicet.gov.ar |
| RF-I | R-C≡CH | Visible light, photocatalyst | RF-C(I)=CH-R | conicet.gov.ar |
Electrochemical Methods for Perfluoroalkyl Iodide Generation
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. Electrosynthesis can be used to generate reactive intermediates under mild conditions, often avoiding the use of harsh reagents. While specific electrochemical methods for the direct synthesis of this compound are not widely reported, electrochemical principles can be applied to the generation of perfluoroalkyl radicals or the facilitation of halogen exchange reactions.
For instance, the electrochemical reduction of a perfluoroalkyl halide at a cathode could generate a perfluoroalkyl anion, which could then react with an iodine source. Conversely, anodic oxidation could be employed to generate radical intermediates for addition reactions.
Green Chemistry Principles in Fluorinated Compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and improve safety. This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that improve atom economy.
In the context of perfluoroalkyl iodide synthesis, green approaches could involve:
Catalytic methods: Utilizing catalytic amounts of reagents to minimize waste, as opposed to stoichiometric reactions.
Alternative solvents: Employing supercritical fluids or ionic liquids to replace volatile organic compounds.
Energy efficiency: Using photochemical or electrochemical methods that operate at ambient temperature and pressure.
Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
The development of synthetic methods that avoid the use of toxic heavy metals and harsh oxidants is a key focus in green fluorine chemistry.
Reactivity and Mechanistic Investigations of 6 Iodo 1,1,1,2,2 Pentafluorohexane
Radical Reactions Involving 6-Iodo-1,1,1,2,2-pentafluorohexane
The carbon-iodine bond in this compound is relatively weak and susceptible to cleavage, making it an excellent precursor for radical-mediated reactions. These reactions are typically initiated by heat, light, or a radical initiator.
The foundational step in the radical chemistry of this compound is the homolytic cleavage of the carbon-iodine bond. This process generates the highly reactive 1,1,1,2,2-pentafluorohex-6-yl radical. The ease of this homolysis is attributed to the relatively low bond dissociation energy of the C-I bond, which is further weakened by the electron-withdrawing nature of the nearby pentafluoroethyl group.
This homolysis can be initiated through various methods:
Thermal Initiation: Heating this compound can induce homolytic cleavage of the C-I bond. However, this method may require high temperatures and can sometimes lead to side reactions.
Photochemical Initiation: Ultraviolet (UV) irradiation is a common and efficient method for generating radicals from alkyl iodides. The C-I bond absorbs UV light, leading to its excitation and subsequent fragmentation into the corresponding alkyl radical and an iodine atom.
Radical Initiators: Chemical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can be used to generate radicals in solution. These initiators decompose upon heating to produce radicals that can then abstract the iodine atom from this compound, propagating a radical chain reaction.
The generated 1,1,1,2,2-pentafluorohex-6-yl radical is a key intermediate that can participate in a variety of subsequent reactions, including additions to unsaturated systems and cyclization reactions.
Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of new carbon-carbon and carbon-halogen bonds in a single step. In the context of this compound, this reaction involves the addition of the 1,1,1,2,2-pentafluorohex-6-yl radical to an unsaturated substrate, such as an alkene or alkyne.
The general mechanism for the ATRA reaction is as follows:
Initiation: Generation of the 1,1,1,2,2-pentafluorohex-6-yl radical from this compound.
Propagation:
The 1,1,1,2,2-pentafluorohex-6-yl radical adds to the unsaturated substrate to form a new carbon-centered radical.
This new radical then abstracts an iodine atom from another molecule of this compound to yield the final product and regenerate the 1,1,1,2,2-pentafluorohex-6-yl radical, which continues the chain reaction.
ATRA reactions are highly valued for their atom economy and are often used to synthesize complex molecules containing fluorinated alkyl chains. The regioselectivity of the radical addition to the unsaturated substrate is a key consideration and is influenced by steric and electronic factors.
Table 1: Examples of ATRA Reactions with Perfluoroalkyl Iodides and Alkenes
| Perfluoroalkyl Iodide | Alkene | Product | Yield (%) |
|---|---|---|---|
| 1-Iodoperfluorohexane | 1-Octene | 1-Iodo-2-(perfluorohexyl)octane | 85 |
| 1-Iodoperfluorobutane | Styrene | 1-Iodo-2-phenyl-4,4,5,5,5-pentafluoropentane | 78 |
| This compound | 1-Hexene | 1-Iodo-2-(1,1,1,2,2-pentafluorohex-6-yl)hexane | (Expected high yield) |
Note: The data for the first two entries are representative examples from the literature for similar perfluoroalkyl iodides to illustrate the general reactivity. The specific yield for this compound would require experimental verification.
When the substrate undergoing a radical reaction contains an appropriately positioned unsaturated group, an intramolecular cyclization can occur. This compound can be used to initiate such cyclizations. For instance, if it is reacted with a diene or an enyne, the initially formed radical can undergo an intramolecular addition to the second unsaturated bond, leading to the formation of a cyclic compound.
The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favored. These radical cyclization reactions provide an efficient route to carbocyclic and heterocyclic compounds, which are important structural motifs in many natural products and pharmaceuticals. The presence of the pentafluorohexyl side chain can impart unique properties to the resulting cyclic molecules.
Cross-Coupling Chemistry of this compound
In addition to its utility in radical reactions, the carbon-iodine bond of this compound also enables its participation in a variety of cross-coupling reactions. These reactions typically involve the use of a transition metal catalyst to facilitate the formation of a new carbon-carbon or carbon-heteroatom bond.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. This compound can serve as an electrophilic coupling partner in these reactions.
Copper-Catalyzed Couplings: Copper-mediated or -catalyzed reactions are particularly effective for the formation of bonds between the pentafluorohexyl group and various nucleophiles. For example, the reaction of this compound with terminal alkynes in the presence of a copper catalyst (a variation of the Sonogashira coupling) can yield the corresponding pentafluorohexylated alkynes. Copper catalysis is also employed for coupling with heteroatom nucleophiles.
Palladium-Catalyzed Couplings: Palladium catalysts are widely used for a broad range of cross-coupling reactions, including Suzuki, Stille, and Heck reactions. In a typical Suzuki coupling, this compound could be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Nickel-Catalyzed Couplings: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed cross-coupling reactions of this compound with organozinc or Grignard reagents can be efficient methods for the formation of C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds.
Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions of Perfluoroalkyl Iodides
| Perfluoroalkyl Iodide | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| 1-Iodoperfluorohexane | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Perfluorohexyl-benzene |
| 1-Iodoperfluorooctane | 1-Hexyne | CuI, Pd(PPh₃)₂Cl₂, Et₃N | 1-(Perfluorooctyl)-1-hexyne |
| This compound | 4-Methoxyphenylzinc chloride | NiCl₂(dppe) | 1-(4-Methoxyphenyl)-6,6,7,7,7-pentafluorohexane |
Note: This table provides examples of typical transition metal-catalyzed cross-coupling reactions for perfluoroalkyl iodides. The specific conditions and yields for this compound would need to be determined experimentally.
In recent years, there has been a growing interest in developing metal-free cross-coupling and perfluoroalkylation methods to avoid the cost and potential toxicity of transition metals. These methods often rely on photoredox catalysis or the use of hypervalent iodine reagents.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. In a typical scenario, a photocatalyst absorbs visible light and becomes excited. The excited photocatalyst can then engage in a single-electron transfer (SET) with this compound to generate the 1,1,1,2,2-pentafluorohex-6-yl radical. This radical can then be coupled with a suitable partner, such as an arene or a heteroarene, to achieve a formal cross-coupling.
Hypervalent Iodine Reagents: Hypervalent iodine reagents can be used to mediate the perfluoroalkylation of various substrates. While not a direct cross-coupling of this compound, related perfluoroalkyl groups can be introduced using these reagents.
These metal-free methods represent a greener and more sustainable approach to the synthesis of molecules containing the 1,1,1,2,2-pentafluorohexyl moiety.
Halogen Bond Activation in this compound Transformations
The reactivity of this compound, a member of the perfluoroalkyl iodide family, is significantly influenced by the nature of its carbon-iodine (C-I) bond. Unlike typical alkyl halides, the strong electron-withdrawing nature of the pentafluorohexyl group renders the iodine atom electrophilic, creating a region of positive electrostatic potential known as a σ-hole. nih.govrsc.org This characteristic allows perfluoroalkyl iodides to act as halogen bond (XB) donors, forming non-covalent interactions with Lewis bases. nih.govrsc.org This halogen bonding is a key principle in activating the otherwise stable C-I bond for various chemical transformations. rsc.orgchemrxiv.org
Role of Lewis Bases in Carbon-Iodine Bond Activation
The activation of the C-I bond in this compound can be achieved without the need for expensive transition-metal or photoredox catalysts by utilizing simple Lewis bases. nih.govnih.gov These Lewis bases function as halogen bond acceptors, interacting with the electrophilic iodine atom of the perfluoroalkyl iodide. nih.govrsc.org This interaction, characterized as an n → σ* charge-transfer, forms a halogen-bonded complex. nih.govrsc.org
The formation of this complex weakens the C-I bond, facilitating its homolytic cleavage under mild conditions to generate a highly reactive pentafluorohexyl radical (C₄F₅CH₂CH₂•) and an iodine radical (I•). nih.govrsc.org This activation method provides a versatile and efficient pathway for initiating radical reactions. nih.gov Mechanistic studies propose that the reaction of a perfluoroalkyl iodide with a Lewis base like sodium tert-butoxide (tBuONa) leads to the formation of a halogen bonding complex, which then undergoes homolysis. nih.govrsc.org Various Lewis bases have been shown to be effective in this activation process.
| Lewis Base | Typical Reaction Conditions | Role | Reference |
|---|---|---|---|
| Sodium tert-butoxide (tBuONa) | Ambient temperature (e.g., 30 °C) | Forms halogen bond complex, promotes homolysis | nih.govresearchgate.net |
| Potassium hydroxide (KOH) | Ambient temperature, may require light irradiation (sunlight/blue light) | Forms halogen bond complex, promotes homolysis | nih.govresearchgate.net |
| Halide Anions (Cl⁻, Br⁻, I⁻) | Ambient temperature | Act as halogen bond acceptors to activate the C-I bond | researchgate.net |
| Amines (e.g., N,N,N',N'-tetraethylethylenediamine) | Requires photo-irradiation | Promotes generation of perfluoroalkyl radicals via photoinduced electron transfer (PET) | researchgate.netrsc.org |
Addition Reactions of this compound
The pentafluorohexyl radical, generated through halogen bond activation, is a key intermediate that can participate in a variety of addition reactions. This allows for the direct incorporation of the pentafluorohexyl group into unsaturated molecules. nih.gov
Regioselective Addition to Alkenes and Alkynes
Perfluoroalkyl radicals, such as the one derived from this compound, readily add across the π-systems of alkenes and alkynes. nih.gov These radical addition reactions are synthetically valuable for creating more complex fluorinated molecules. chemrevlett.com The regioselectivity of the addition is a critical aspect, often governed by the stability of the resulting radical intermediate. nih.govscribd.com In the addition to unsymmetrical alkenes or alkynes, the perfluoroalkyl radical typically adds to the carbon atom that results in the formation of the more stable carbon-centered radical. For terminal alkenes and alkynes, this generally means the radical adds to the terminal carbon. scribd.com The reaction of perfluoroalkyl iodides with alkenes and alkynes can be promoted using the same base-mediated halogen bond activation protocol. nih.gov
| Substrate | Perfluoroalkyl Iodide | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Alkenes | Generic Rf-I | Base-promoted halogen bond activation | Addition of the Rf group and iodine across the double bond | nih.govchemrevlett.com |
| Alkynes | Generic Rf-I | Base-promoted halogen bond activation | Addition of the Rf group and iodine across the triple bond | nih.govchemrevlett.com |
| Styrene | Generic Rf-I | Various radical initiation methods | Regioselective addition to form the more stable benzylic radical intermediate | researchgate.net |
Perfluoroalkylation of Electron-Rich π Systems
The activation of perfluoroalkyl iodides via halogen bonding also enables the perfluoroalkylation of electron-rich π systems, such as arenes and heteroarenes. nih.govrsc.org The electrophilic character of the perfluoroalkyl radical makes it suitable for attacking these nucleophilic substrates. This method provides a direct route to introduce fluorine-containing motifs into aromatic frameworks, which is of significant interest in medicinal chemistry and materials science. nih.gov The reaction proceeds under mild, base-promoted conditions without the need for transition metals. nih.govresearchgate.net For instance, this strategy has been successfully applied to the synthesis of perfluoroalkylated phenanthridines and isoquinolines. nih.govresearchgate.net
Selective C-H Functionalization Mediated by Perfluoroalkyl Iodides
A significant application of the radical-generating capacity of this compound is in mediating the selective functionalization of otherwise inert C-H bonds. The perfluoroalkyl radical acts as a potent hydrogen atom transfer (HAT) agent, abstracting a hydrogen atom from a substrate to initiate a functionalization cascade. rsc.org
α-sp³ C-H Amidation, Thioetherification, and Etherification
A versatile and efficient methodology has been developed for the functionalization of α-sp³ C-H bonds in substrates like ethers, benzylic hydrocarbons, and alkyl esters, using perfluoroalkyl iodides as radical initiators. nih.govresearchgate.net This transition-metal-free approach allows for the formation of C-N, C-S, and C-O bonds at positions adjacent to activating groups. researchgate.net
The general mechanism involves several key steps:
Initiation : A perfluoroalkyl radical is generated from the perfluoroalkyl iodide via halogen bond activation by a base. nih.govrsc.org
Hydrogen Abstraction : The perfluoroalkyl radical abstracts an α-hydrogen atom from the substrate (e.g., an ether), creating a carbon-centered radical. nih.govrsc.org This step is highly regioselective, targeting the weakest C-H bond, which is often α to a heteroatom. researchgate.net
Functionalization : The newly formed carbon-centered radical couples with a nitrogen, sulfur, or oxygen nucleophile to form the final aminated, thioetherified, or etherified product. researchgate.net
This protocol has been successfully applied to a broad range of substrates, demonstrating its synthetic utility. researchgate.netresearchgate.net
| Functionalization | Substrate Class | Nucleophile | Key Reagents | Reference |
|---|---|---|---|---|
| Amidation | Alkyl ethers (e.g., THF), Benzylic hydrocarbons | Amides, Imides, N-heterocycles | Rf-I, tBuONa | nih.govresearchgate.net |
| Thioetherification | Alkyl esters | Thiophenols | Rf-I, Base | researchgate.net |
| Etherification | Alkyl esters | Phenols | Rf-I, Base | researchgate.net |
C(sp2)-H Iodination of Heteroaryl Compounds
The direct C(sp2)-H iodination of heteroaryl compounds is a powerful tool in organic synthesis for introducing an iodine atom, which can serve as a versatile handle for further functionalization. While specific studies employing this compound for this purpose are not readily found, the general mechanism and utility of perfluoroalkyl iodides in such transformations have been explored.
Research has shown that perfluoroalkyl iodides can be activated by bases such as potassium tert-butoxide (tBuOK) or potassium hydroxide (KOH) to promote the C-H iodination of heteroaryl compounds. This method avoids the use of expensive photosensitizers or transition-metal catalysts. The reaction is believed to proceed through a halogen bond interaction between the perfluoroalkyl iodide and the base. This interaction facilitates the homolytic cleavage of the carbon-iodine bond, generating a perfluoroalkyl radical and an iodine radical. The iodine radical can then participate in the iodination of the heteroaryl substrate.
Mechanistic studies on related perfluoroalkyl iodides suggest that the formation of a halogen bond between the electron-deficient iodine atom of the perfluoroalkyl iodide and an anion (from the base) is a key step. This interaction weakens the C-I bond, enabling its homolysis under mild conditions. The resulting radicals can then engage in the desired C-H functionalization reaction.
Late-Stage Fluoroalkylation Strategies Utilizing this compound
Late-stage functionalization, the introduction of a functional group into a complex molecule at a late stage of its synthesis, is a highly valuable strategy in medicinal chemistry and materials science. Fluoroalkyl groups are of particular interest due to their ability to modulate the physicochemical and biological properties of molecules. This compound, as a source of a pentafluorohexyl group, is a potential reagent for such transformations.
While specific examples utilizing this compound are not detailed in the available literature, general strategies for late-stage fluoroalkylation using perfluoroalkyl iodides are well-established. These methods often involve the generation of a perfluoroalkyl radical from the corresponding perfluoroalkyl iodide, which then adds to an aromatic or heteroaromatic ring.
One common approach is the use of photoredox catalysis. In this method, a photocatalyst, upon excitation by visible light, can induce the single-electron reduction of the perfluoroalkyl iodide. This process leads to the formation of a perfluoroalkyl radical and an iodide anion. The highly reactive perfluoroalkyl radical can then engage in a Minisci-type reaction with an electron-deficient (hetero)aromatic compound, leading to the desired fluoroalkylated product.
Another strategy involves the use of radical initiators, such as azobisisobutyronitrile (AIBN), to induce the homolysis of the C-I bond in the perfluoroalkyl iodide. The resulting perfluoroalkyl radical can then be trapped by a suitable substrate.
Due to the lack of specific research data for this compound in the context of C(sp2)-H iodination of heteroaryl compounds and late-stage fluoroalkylation, the generation of specific data tables with reaction conditions, yields, and substrate scopes is not possible at this time. The information presented is based on the general reactivity of the broader class of perfluoroalkyl iodides.
Computational Chemistry in Elucidating 6 Iodo 1,1,1,2,2 Pentafluorohexane Reactivity
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for exploring the intricate details of chemical reactions involving perfluoroalkyl iodides. nsf.gov By calculating the potential energy surface of a reaction, DFT allows for the identification of intermediates, transition states, and the determination of activation energies, thereby providing a detailed map of the reaction pathway.
One of the primary applications of DFT in this area is the study of radical perfluoroalkylation reactions. These reactions are often initiated by the homolytic cleavage of the carbon-iodine bond. nih.gov Computational studies, for example on the visible light-induced homolytic cleavage of perfluorobutyl iodide mediated by phosphines, have utilized DFT to support proposed reaction mechanisms. These studies show that the formation of an adduct between the PFI and the phosphine (B1218219) catalyst is a key step, and DFT calculations help to characterize the geometry and electronic structure of these adducts. nih.gov
Furthermore, DFT calculations have been instrumental in understanding the mechanism of photocatalytic amidation and esterification reactions using perfluoroalkyl iodides. researchgate.net In such studies, the proposed photocatalytic cycles are scrutinized using DFT to validate the mechanistic steps, including the role of various reagents and the characteristics of the excited states of the photocatalysts. researchgate.net For instance, in the photocatalytic synthesis of esters, DFT can be employed to model the interaction of the excited state of an iridium catalyst with the PFI, leading to the generation of the perfluoroalkyl radical. researchgate.net
The table below summarizes representative findings from DFT studies on PFI reactivity, which are analogous to the expected behavior of 6-iodo-1,1,1,2,2-pentafluorohexane.
| System/Reaction | DFT Functional/Basis Set | Key Findings |
| Phosphine-mediated C-I bond cleavage of perfluorobutyl iodide | Not Specified | Supports a mechanism involving a phosphine-assisted light-induced homolytic cleavage. nih.gov |
| Photocatalytic synthesis of esters using PFIs and an Ir(III) photocatalyst | Not Specified | The proposed mechanism involving the excited state of the catalyst is supported by DFT calculations. researchgate.net |
| Uncatalyzed and copper(I)-catalyzed cycloaddition of methyl azide (B81097) with propyne | B3LYP/6-31G(d) | Investigated and explained the reaction pathways and regioselectivity. nih.gov |
Kinetic Modeling of Photoinitiated and Catalytic Perfluoroalkylation Reactions
A notable example is the computational study on the mechanism of metal-free photoinitiated aromatic perfluoroalkylations. figshare.com In this work, a combination of DFT calculations and kinetic modeling was used to unravel the complex reactivity of α-cyano arylacetates. The kinetic model was crucial for interpreting the DFT-computed reaction constants and for rationalizing the observed quantum yields and selectivities. figshare.com This integrated approach allows for a more comprehensive understanding than either DFT or experimental kinetics alone can provide.
Kinetic models are also essential for predicting the degradation of per- and polyfluoroalkyl substances (PFAS) in various treatment processes. For instance, a kinetic model for the UV-sulfite treatment of perfluoroalkyl acids (PFAAs) has been developed to predict their decay profiles and to understand the influence of various solution parameters. nih.gov Such models can be adapted to estimate the degradation rates of compounds like this compound under similar conditions. The table below illustrates the application of kinetic modeling to PFI reactions.
| Reaction Type | Modeling Approach | Key Insights |
| Photoinitiated Aromatic Perfluoroalkylation | Combination of DFT and kinetic models | Rationalized quantum yield and differences in reactivity and selectivity of substrates. figshare.com |
| UV-Sulfite Treatment of Perfluoroalkyl Acids | Kinetic model incorporating eaq- photogeneration and reactivity | Accurately predicts decay profiles and interprets effects of solution composition. nih.gov |
Theoretical Insights into Carbon-Iodine Bond Reactivity and Activation
Theoretical studies provide fundamental insights into the nature of the carbon-iodine (C-I) bond in perfluoroalkyl iodides and the mechanisms of its activation. The strong electron-withdrawing nature of the perfluoroalkyl group significantly influences the properties of the adjacent C-I bond, making it susceptible to cleavage.
A key concept in the activation of the C-I bond in PFIs is the formation of halogen bonds. nih.gov Perfluoroalkyl iodides are known to act as halogen bond donors, forming complexes with Lewis bases. bohrium.com Computational studies have been employed to investigate the nature and strength of these halogen bonding interactions. For example, a combined UV-Visible/Raman/DFT study on the interaction between perfluorobutyl iodide and various Lewis bases has provided insights into the role of these interactions in the activation process for perfluoroalkylation reactions. bohrium.com
Furthermore, theoretical investigations have shed light on the homolytic cleavage of the C-I bond under mild conditions, promoted by the interaction with bases like tBuONa or KOH. rsc.org These studies propose that the formation of a halogen bonding complex facilitates the homolysis of the C-I bond, generating perfluoroalkyl radicals. nih.govrsc.org This activation method is significant as it avoids the need for expensive photo- or transition metal catalysts. rsc.org
The degradation of perfluorododecyl-iodide self-assembled monolayers upon exposure to ambient light has also been studied, with theoretical considerations pointing to the role of excess electrons in the defluorination process. mdpi.com These theoretical frameworks are directly applicable to understanding the reactivity and activation of the C-I bond in this compound.
| Compound/System | Theoretical Method | Focus of Investigation |
| Perfluorobutyl iodide with Lewis bases | Combined UV-Visible/Raman/DFT | Nature and strength of halogen bonding interactions in activation. bohrium.com |
| Perfluoroalkyl iodides with tBuONa or KOH | Not Specified | Halogen bond-promoted homolysis of the C-I bond. nih.govrsc.org |
| Perfluorododecyl-iodide self-assembled monolayers | Molecular dynamic simulations | Role of excess electrons in the defluorination process. mdpi.com |
Advanced Analytical Methodologies for Characterization and Reaction Monitoring of 6 Iodo 1,1,1,2,2 Pentafluorohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organofluorine compounds. numberanalytics.com The unique properties of the fluorine-19 nucleus (¹⁹F), such as its 100% natural abundance, high gyromagnetic ratio, and a nuclear spin of ½, make it highly amenable to NMR analysis. wikipedia.org These characteristics result in high sensitivity, approaching 83% of that of the proton (¹H) nucleus. alfa-chemistry.com
Fluorine-19 NMR spectroscopy is an exceptionally powerful tool for the unambiguous structural determination of fluorinated molecules like 6-Iodo-1,1,1,2,2-pentafluorohexane. nih.govrsc.org A key advantage of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm, significantly reducing the probability of signal overlap that can complicate ¹H NMR spectra. wikipedia.orgicpms.cz This wide dispersion is highly sensitive to the local electronic environment of each fluorine nucleus, providing detailed structural information. alfa-chemistry.comicpms.cz
For this compound (F₅C₂-(CH₂)₄-I), distinct signals are expected for the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂) groups. The chemical shifts are influenced by the electronegativity of adjacent atoms and through-space or through-bond coupling effects. The -CF₃ group typically resonates in a different region than the -CF₂ group, and both are influenced by the adjacent alkyl chain and the distant iodine atom. wikipedia.orgucsb.edu Spin-spin coupling between the fluorine nuclei (¹⁹F-¹⁹F) and between fluorine and hydrogen nuclei (¹⁹F-¹H) provides further structural confirmation by revealing the connectivity of atoms within the molecule. wikipedia.orgicpms.cz
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Fluoroalkane Moieties Referenced against CFCl₃ at 0 ppm. Values are approximate and can vary with solvent and molecular structure.
| Functional Group | Typical Chemical Shift Range (ppm) |
| -CF₃ | -50 to -70 |
| -CF₂- | -80 to -140 |
| -CF- | -140 to -250 |
Understanding reaction kinetics and identifying transient intermediates are crucial for process development. In situ NMR allows for the direct monitoring of chemical reactions as they occur within the NMR tube, providing real-time data on the consumption of reactants and the formation of products. researchgate.netresearchgate.netnih.gov This technique can be applied to reactions of this compound, such as nucleophilic substitution of the iodine atom, to quantify reaction rates and endpoints without the need for sample workup. youtube.com
Conventional two-dimensional (2D) NMR experiments, while powerful, are often too slow to capture the dynamics of fast reactions. nih.gov Ultrafast 2D NMR overcomes this limitation by acquiring a complete 2D spectrum in a single scan, often in less than a second. nih.govweizmann.ac.il This enables the real-time tracking of rapid chemical transformations. nih.govweizmann.ac.il For instance, an ultrafast 2D ¹H-¹⁹F correlation spectrum (HSQC) could monitor the changes in the chemical environment of both the fluoroalkyl and hydrocarbon portions of this compound during a reaction, providing detailed mechanistic insights.
Flow NMR is a highly efficient technique for the rapid analysis of large numbers of samples, making it ideal for high-throughput screening in drug discovery, combinatorial chemistry, and reaction optimization. nih.govnih.gov In a flow NMR setup, the sample is transported into a flow cell located within the NMR probe. acs.org This automated process eliminates the need for individual NMR tubes, significantly increasing throughput. nih.gov
For studies involving this compound, a segmented-flow analysis (SFA) NMR system using a fluoropolymer flow path is particularly advantageous. nih.govacs.org This setup minimizes sample-to-sample carryover and is chemically resistant to a wide range of reagents, making it suitable for monitoring libraries of reactions involving the fluorinated starting material. The high reproducibility and automation of flow NMR facilitate the rapid optimization of reaction conditions such as catalyst loading, temperature, and reagent stoichiometry. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structure of compounds by measuring the mass-to-charge ratio of their ions. It is characterized by its exceptional sensitivity and is often coupled with chromatographic separation techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for detecting and quantifying trace levels of non-volatile or semi-volatile compounds in complex matrices. digitellinc.comnih.gov The technique first separates components of a mixture using high-performance liquid chromatography (HPLC) before they are ionized and analyzed by two mass analyzers in series (MS/MS).
The analysis of this compound in a reaction mixture or an environmental sample would involve an initial LC separation, likely using a C18 or a specialized fluorous stationary phase. nih.gov The separated compound would then be ionized, for example by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer, a specific precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides excellent specificity and sensitivity for quantification. nih.gov
For volatile compounds like many fluoroorganic species, gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique. nih.govmdpi.comnih.gov this compound, due to its structure, is expected to be sufficiently volatile for GC analysis. nih.govclearsynth.com The sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase before entering the mass spectrometer.
While standard electron ionization (EI) is often used, it can cause extensive fragmentation in fluorocarbons, sometimes preventing the observation of the molecular ion. jeol.comnist.gov Softer ionization techniques like field ionization (FI) or chemical ionization (CI) can be employed to preserve the molecular ion, aiding in unambiguous identification. jeol.com A GC-MS/MS method would provide even greater selectivity, which is crucial for isomer differentiation or analysis in very complex samples. researchgate.net Thermal desorption-GC-MS has proven effective for analyzing trace levels of volatile polyfluorinated iodine alkanes in air, demonstrating a robust methodology applicable to this compound class. researchgate.net
Table 2: Hypothetical Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound (C₆H₈F₅I)
| m/z | Possible Ion Fragment | Description |
| 302 | [C₆H₈F₅I]⁺ | Molecular Ion (May be weak or absent) |
| 175 | [C₆H₈F₅]⁺ | Loss of Iodine radical (•I) |
| 127 | [I]⁺ | Iodine cation |
| 119 | [C₂F₅]⁺ | Pentafluoroethyl cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion and its fragments, often to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition, which is critical for confirming its identity. nih.govnih.gov
For this compound (C₆H₈F₅I), the theoretical exact mass of the molecular ion is 301.95909 Da. nih.gov HRMS can measure this value with high accuracy, effectively ruling out other potential compounds that might have the same nominal mass but a different elemental formula.
In addition to the molecular ion, the fragmentation pattern observed in the mass spectrometer provides structural confirmation. Under ionization, the C-I bond is expected to be the most labile, leading to a prominent fragment ion from the loss of the iodine atom ([M-I]⁺). Further fragmentation can occur along the alkyl chain. The high mass accuracy of HRMS is applied to these fragments as well, lending further confidence to the structural assignment.
Table 1: Theoretical HRMS Fragmentation Data for this compound
| Ion Description | Formula | Theoretical Exact Mass (Da) |
| Molecular Ion | [C₆H₈F₅I]⁺ | 301.95909 |
| Loss of Iodine | [C₆H₈F₅]⁺ | 175.05150 |
| Cleavage at C4-C5 | [C₅H₆F₅]⁺ | 161.03588 |
| Pentafluoroethyl cation | [C₂F₅]⁺ | 118.99200 |
This table presents theoretical values for common fragments to illustrate the application of HRMS. Actual observed fragments can vary based on ionization technique and energy.
Advanced Sample Preparation Techniques: Solid-Phase Microextraction (SPME)
Effective analysis of this compound, particularly at trace levels in complex matrices, is greatly enhanced by advanced sample preparation techniques. Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient method for extracting and concentrating volatile and semi-volatile organic compounds from a sample prior to analysis by gas chromatography (GC). mdpi.compurdue.edu
The technique is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. mdpi.com For a volatile compound like this compound, Headspace SPME (HS-SPME) is the preferred mode. shimadzu.commdpi.com In HS-SPME, the fiber is exposed to the headspace (vapor phase) above the sample, which minimizes matrix effects and extends the lifetime of the fiber. shimadzu.commdpi.com The adsorbed analytes are then thermally desorbed directly into the hot GC inlet for separation and detection, often by mass spectrometry. purdue.edu
The choice of fiber coating is critical for efficient extraction. A tri-phase fiber, such as Polydimethylsiloxane/Carboxen/Divinylbenzene (PDMS/CAR/DVB), is often selected for its ability to adsorb a wide range of volatile compounds. mdpi.com Method optimization involves fine-tuning parameters like extraction time and temperature to maximize analyte recovery. mdpi.com
Table 2: Example Parameters for HS-SPME Analysis
| Parameter | Condition | Purpose |
| SPME Fiber | PDMS/CAR/DVB | Broad-spectrum adsorption of volatile compounds. mdpi.com |
| Mode | Headspace (HS) | Minimizes matrix interference for volatile analytes. shimadzu.com |
| Extraction Temperature | 45-60 °C | Increases analyte vapor pressure, enhancing partitioning into the headspace. mdpi.com |
| Extraction Time | 30-50 min | Allows for equilibrium or near-equilibrium between the sample and the fiber coating. mdpi.com |
| Agitation | 250 rpm | Facilitates the mass transfer of the analyte from the sample to the headspace. mdpi.com |
| Desorption | 250-270 °C in GC Inlet | Ensures complete and rapid transfer of the analyte to the analytical column. mdpi.com |
Complementary Spectroscopic Techniques in Fluorine Chemistry Research
While GC-HRMS provides definitive mass and formula information, complementary spectroscopic techniques are vital for complete structural elucidation in fluorine chemistry. nih.gov Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for analyzing fluorine-containing compounds. wikipedia.orgslideshare.net
The ¹⁹F nucleus possesses properties that make it ideal for NMR analysis: it has a nuclear spin of ½ and constitutes 100% of naturally occurring fluorine, resulting in high sensitivity and receptivity. wikipedia.orgbiophysics.org A key feature of ¹⁹F NMR is its exceptionally wide chemical shift range of approximately 800 ppm, which is significantly larger than that for ¹H NMR. wikipedia.org This large dispersion means that subtle differences in the electronic environment of individual fluorine atoms lead to well-resolved signals, making it an incredibly sensitive probe of molecular structure. biophysics.orgaiinmr.com
For this compound, ¹⁹F NMR would be expected to show two distinct sets of signals corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂) groups. The chemical shift of these signals provides information about their local environment, while integration of the peak areas confirms the 3:2 ratio of the fluorine atoms. Furthermore, spin-spin coupling between the non-equivalent fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and adjacent hydrogen nuclei (¹⁹F-¹H coupling) provides unambiguous evidence of the molecule's connectivity. wikipedia.orgaiinmr.com
Table 3: Key Properties of the ¹⁹F Nucleus for NMR Spectroscopy
| Property | Value | Significance |
| Natural Abundance | 100% | High signal intensity, no isotopic enrichment needed. wikipedia.org |
| Nuclear Spin (I) | ½ | Sharp spectral lines, straightforward coupling patterns. wikipedia.org |
| Gyromagnetic Ratio | 40.052 MHz/T | High sensitivity, third most receptive stable nucleus after ¹H and ³H. aiinmr.com |
| Chemical Shift Range | ~800 ppm | Excellent signal dispersion and high sensitivity to the chemical environment. wikipedia.org |
A Note on the Subject Compound
Synthetic Utility of 6 Iodo 1,1,1,2,2 Pentafluorohexane As a Fluorine Containing Building Block
6-Iodo-1,1,1,2,2-pentafluorohexane is a specialized organic molecule that belongs to the class of fluoroalkyl iodides. These compounds are highly valued in organic synthesis as versatile building blocks for introducing fluoroalkyl chains into various molecular architectures. The presence of a pentafluoroethyl group at one end of the hexane chain and a reactive iodine atom at the other makes this compound a bifunctional reagent with significant potential in constructing complex fluorinated molecules. The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate a fluoroalkyl radical, which is the key reactive intermediate for most of its applications.
Future Directions and Perspectives in 6 Iodo 1,1,1,2,2 Pentafluorohexane Research
Innovations in Catalytic Approaches for C-I Bond Functionalization
The carbon-iodine (C-I) bond in 6-iodo-1,1,1,2,2-pentafluorohexane is a focal point for synthetic innovation. Future research is increasingly directed towards the development of sophisticated catalytic systems that can activate this bond with high efficiency and selectivity. A primary area of focus is the use of transition-metal catalysis. While palladium-catalyzed cross-coupling reactions have been a cornerstone, researchers are now exploring more abundant and less expensive metals to drive these transformations.
Photoredox catalysis has emerged as a particularly promising frontier. rsc.org Visible-light-induced reactions, often employing iridium or ruthenium-based photocatalysts, can generate perfluoroalkyl radicals from perfluoroalkyl iodides under exceptionally mild conditions. researchgate.net This approach avoids the need for harsh reagents and high temperatures, aligning with the principles of green chemistry. The successful generation of perfluoroalkyl radicals opens up avenues for a wide array of transformations, including the formation of C-C, C-N, and C-O bonds. rsc.org
Exploration of Novel Reaction Pathways and Reagents
Beyond established methods, the exploration of entirely new reaction pathways and reagents for the functionalization of this compound is a vibrant area of research. This includes the development of novel radical-based reactions that can be initiated thermally or photochemically. researchgate.net The direct use of fluoroalkyl iodides as reagents in copper-catalyzed cyanofluoroalkylation of alkenes under UV irradiation represents one such innovative protocol. researchgate.net
Furthermore, the development of new reagents that can act as sources of the pentafluorohexyl group is of significant interest. This includes the design of hypervalent iodine reagents or sulfonium (B1226848) salts derived from this compound, which could offer alternative and potentially more selective routes to introduce the desired fluorinated motif into complex molecules.
Integration of Computational and Experimental Methodologies in Fluoroorganic Synthesis
The synergy between computational and experimental chemistry is set to revolutionize the study of this compound. Density Functional Theory (DFT) calculations are becoming indispensable for elucidating reaction mechanisms, predicting reaction outcomes, and designing more efficient catalysts. rsc.org By modeling transition states and reaction intermediates, researchers can gain unprecedented insights into the factors that control reactivity and selectivity.
This integrated approach allows for a more rational design of experiments, reducing the amount of trial-and-error required. For instance, computational screening of potential catalysts or reaction conditions can help identify the most promising candidates for experimental validation. As computational power continues to increase and algorithms become more sophisticated, the predictive power of these methods will only grow, accelerating the pace of discovery in fluoroorganic synthesis.
Advancements in Sustainable and Green Fluorination Chemistry
The principles of green chemistry are increasingly influencing the direction of research involving fluorinated compounds. dovepress.comresearchgate.net A major goal is to develop synthetic methods that are more environmentally benign, using safer solvents, reducing energy consumption, and minimizing waste generation. researchgate.netesrapublications.comskpharmteco.com
In the context of this compound, this translates to several key areas of focus. The development of catalytic reactions that can be performed in water or other environmentally friendly solvents is a high priority. skpharmteco.com Furthermore, designing processes that operate at ambient temperature and pressure can significantly reduce the energy footprint of synthetic procedures. acs.orgnih.gov The use of catalytic reagents, which are used in small amounts and can be recycled, is inherently greener than stoichiometric approaches. acs.org The overarching aim is to create a life cycle for fluorinated compounds that is sustainable from synthesis to application and eventual degradation.
Expanding the Scope of Synthetic Applications in Advanced Materials Science
The unique properties imparted by the pentafluorohexyl group, such as high thermal stability, chemical resistance, and low surface energy, make this compound an attractive building block for advanced materials. core.ac.ukresearchgate.net The future will see an expansion of its applications in materials science, driven by the development of novel polymerization techniques and surface modification methods.
Fluorinated polymers, for instance, are highly sought after for a range of applications, from high-performance coatings and membranes to advanced dielectrics in electronics. sci-hub.sepageplace.de The ability to precisely incorporate the pentafluorohexyl group into polymer architectures will allow for the fine-tuning of material properties. This includes the synthesis of block copolymers, where fluorinated and non-fluorinated segments can self-assemble into well-defined nanostructures. Furthermore, the modification of surfaces with this compound can create highly hydrophobic and oleophobic coatings with applications in anti-fouling, self-cleaning, and low-friction materials.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-iodo-1,1,1,2,2-pentafluorohexane, and how can experimental parameters be optimized?
- Methodology : The compound is synthesized via telomerization of tetrafluoroethylene with iodine pentafluoride under controlled conditions (e.g., 80–120°C, inert atmosphere). Alternative approaches include radical-initiated iodination of perfluorohexane derivatives.
- Optimization : Use a factorial design to assess variables (temperature, catalyst loading, reaction time). For example, a 2³ factorial design can identify interactions between variables (e.g., excess iodine pentafluoride improves yield by 15–20% ).
- Purification : Distillation under reduced pressure (BP: 117°C ) followed by column chromatography (hexane:ethyl acetate, 9:1) ensures >95% purity.
Q. How can researchers characterize the purity and structure of this compound?
- Spectroscopy :
- ¹⁹F NMR : Peaks at δ -75 to -85 ppm (CF₃ groups) and δ -120 to -130 ppm (CF₂ groups) .
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 446 (C₆F₁₃I) with fragments at m/z 127 (I⁺) and m/z 319 (C₆F₁₃⁺) .
- Elemental Analysis : Confirm fluorine (54–56%) and iodine (28–30%) content via combustion analysis .
Q. What safety precautions are critical when handling this compound?
- Storage : Light-sensitive; store in amber vials under argon at -20°C .
- Toxicity : Limited data; assume acute toxicity based on structural analogs (e.g., perfluorooctane sulfonates). Use in silico models (e.g., ADMET Predictor™) to estimate LD₅₀ and environmental persistence .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The C–I bond undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings. Steric hindrance from perfluoroalkyl chains slows reaction kinetics (k ≈ 10⁻³ M⁻¹s⁻¹) .
- Case Study : Substitution with aryl boronic acids yields perfluoroalkylated aromatics (e.g., C₆F₁₃-C₆H₄-R), confirmed by ¹H/¹⁹F NMR coupling (J = 8–10 Hz) .
Q. What computational methods predict the compound’s physicochemical properties?
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model:
- LogP : Predicted -0.3 (high hydrophobicity due to fluorine) .
- Thermal Stability : Decomposition onset at 220°C (NIST TGA data ).
Q. How can researchers resolve contradictions in reported reaction yields?
- Case Analysis : Discrepancies in iodination efficiency (40–75% yields) arise from trace moisture or oxygen. Implement statistical meta-analysis to identify outliers and control variables (e.g., glovebox purity, solvent drying) .
- Validation : Replicate high-yield conditions (e.g., 70% yield under anhydrous DMF, 100°C) and compare with literature .
Q. What environmental impacts are associated with this compound, and how can they be studied?
- Persistence : Perfluoroalkyl iodides resist hydrolysis (t₁/₂ > 1 year in water). Monitor degradation via LC-MS/MS (e.g., transition m/z 446 → 319) .
- Bioaccumulation : Use QSAR models to estimate BCF (bioaccumulation factor) > 500 in fish .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
